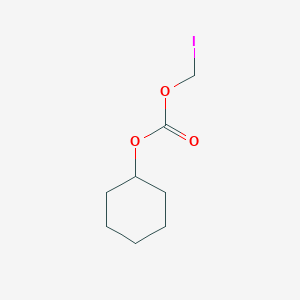![molecular formula C8H5BrOS B8536887 6-Bromobenzo[b]thiophen-7-ol](/img/structure/B8536887.png)
6-Bromobenzo[b]thiophen-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromobenzo[b]thiophen-7-ol is an organosulfur compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromobenzo[b]thiophen-7-ol can be achieved through several methods. One common approach involves the bromination of benzothiophene followed by hydroxylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentration, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromobenzo[b]thiophen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzothiophene.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be used in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 6-Bromo-benzothiophen-7-one.
Reduction: Formation of benzothiophen-7-ol.
Substitution: Formation of 6-Amino-benzothiophen-7-ol or 6-Nitro-benzothiophen-7-ol.
Applications De Recherche Scientifique
6-Bromobenzo[b]thiophen-7-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Bromobenzo[b]thiophen-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Benzothiophene: The parent compound without any substituents.
6-Bromo-benzothiophene: Lacks the hydroxyl group at the 7th position.
7-Hydroxy-benzothiophene: Lacks the bromine atom at the 6th position.
Uniqueness: 6-Bromobenzo[b]thiophen-7-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields .
Propriétés
Formule moléculaire |
C8H5BrOS |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
6-bromo-1-benzothiophen-7-ol |
InChI |
InChI=1S/C8H5BrOS/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,10H |
Clé InChI |
CLPITSSRNFUREJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=CS2)O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
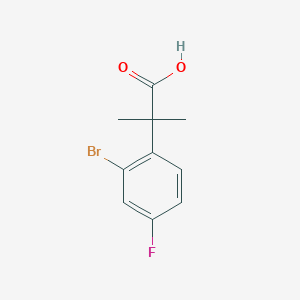
![2-(Methylsulfonyl)pyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B8536813.png)

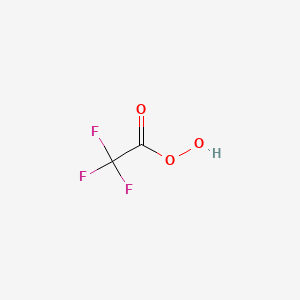
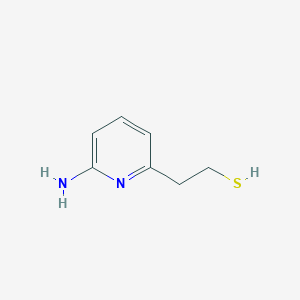
![(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-1-chlorobutan-2-one](/img/structure/B8536849.png)
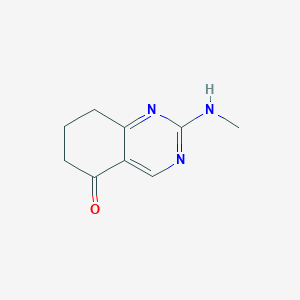

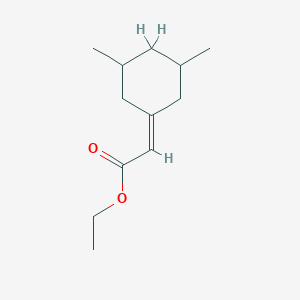
![3-(3,5-Dimethoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8536880.png)
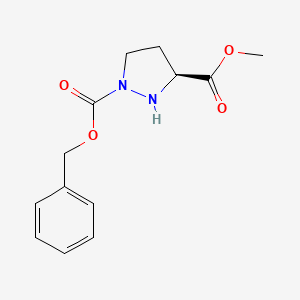
![Acetamide,n-[2-(3-methyl-2-phenyl-1h-pyrrol-1-yl)ethyl]-](/img/structure/B8536890.png)

